molecular formula C16H18N2O3S B7535760 N-(4-acetyl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)butanamide

N-(4-acetyl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)butanamide

Cat. No. B7535760
M. Wt: 318.4 g/mol
InChI Key: JHGUMPZEFWDUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetyl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)butanamide, commonly known as AMT, is a synthetic compound that belongs to the class of thiazole derivatives. AMT has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

AMT has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme that is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. AMT has been used to investigate the role of MAO-A in the regulation of mood, behavior, and cognition.

Mechanism of Action

AMT acts as a reversible inhibitor of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter levels is thought to be responsible for the antidepressant, anxiolytic, and cognitive-enhancing effects of AMT.
Biochemical and Physiological Effects:
AMT has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, behavior, and cognition. AMT has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

AMT has several advantages for lab experiments. It is a potent and selective inhibitor of MAO-A, which makes it a useful tool for investigating the role of MAO-A in the regulation of mood, behavior, and cognition. AMT is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to the use of AMT in lab experiments. It can be toxic at high doses and can lead to adverse effects such as liver damage and seizures.

Future Directions

For the study of AMT include investigating its potential therapeutic applications and exploring its safety and toxicity.

Synthesis Methods

AMT can be synthesized through a multi-step process starting from 4-methoxybenzaldehyde and 2-aminothiazole. The first step involves the condensation of 4-methoxybenzaldehyde with 2-aminothiazole in the presence of acetic anhydride to form 4-(4-methoxyphenyl)-2-aminothiazole. The second step involves the acetylation of 4-(4-methoxyphenyl)-2-aminothiazole with acetic anhydride to form N-(4-acetyl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)butanamide.

properties

IUPAC Name

N-(4-acetyl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11(19)14-10-22-16(17-14)18-15(20)5-3-4-12-6-8-13(21-2)9-7-12/h6-10H,3-5H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGUMPZEFWDUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)NC(=O)CCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetyl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)butanamide

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